REACTION_CXSMILES
|
C([C@H]([C@@H:14]([CH2:29][CH:30]([CH3:32])[CH3:31])[C:15]([NH:17][N:18](S(C)(=O)=O)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16])CCCC1C=CC=CC=1)(O)=O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.CC([Si](ON)(C)C)(C)C>CN(C)C=O>[CH3:31][CH:30]([CH3:32])[CH2:29][CH2:14][C:15]([NH:17][NH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[O:16] |f:2.3|
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Name
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2(R)-[1(S)-(carboxy)-4-phenylbutyl]-2′-(methanesulphonyl)-4-methyl-2′-phenylvalerohydrazide
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Quantity
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0.165 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)[C@@H](CCCC1=CC=CC=C1)[C@H](C(=O)NN(C1=CC=CC=C1)S(=O)(=O)C)CC(C)C
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Name
|
|
Quantity
|
4 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
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Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)ON
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Type
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CUSTOM
|
Details
|
while stirring under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
|
After stirring for 40 minutes at 0° C. the solution
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Duration
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40 min
|
Type
|
WAIT
|
Details
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the mixture was left
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
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Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and 5% aqueous sodium hydrogen carbonate solution
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed in succession with water, 2M sulphuric acid, water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale pink gum which
|
Type
|
CUSTOM
|
Details
|
on crystallization from ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)NNC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |